4-tert-butyl-N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide
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Overview
Description
4-tert-butyl-N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzofuran ring, a chlorobenzoyl group, and a tert-butyl group. The presence of these functional groups contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of a suitable precursor, such as 2-hydroxybenzaldehyde, with an appropriate reagent like acetic anhydride.
Introduction of the Chlorobenzoyl Group: The chlorobenzoyl group can be introduced via Friedel-Crafts acylation using 4-chlorobenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of the tert-Butyl Group: The tert-butyl group can be introduced through alkylation using tert-butyl bromide and a strong base like potassium tert-butoxide.
Formation of the Benzamide: The final step involves the coupling of the benzofuran derivative with a suitable amine, such as aniline, under appropriate conditions to form the benzamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of catalysts, and purification methods like chromatography.
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzoyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.
Scientific Research Applications
4-tert-butyl-N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of a particular enzyme involved in a disease pathway, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-tert-butyl-N-(2-chlorophenyl)benzamide
- N-(4-tert-butyl-thiazol-2-yl)-2-chlorobenzamide
- 4-tert-butyl-N-(2,5-dichlorophenyl)benzamide
Uniqueness
4-tert-butyl-N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different biological activities or therapeutic potential, making it a valuable compound for further research and development.
Biological Activity
4-tert-butyl-N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound integrates a benzofuran moiety with a chlorobenzoyl group and a tert-butyl substituent, which may enhance its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is C27H24ClNO3, and it has a molecular weight of 445.9 g/mol. The unique combination of functional groups in its structure contributes to its distinct chemical reactivity and biological activities.
Property | Value |
---|---|
Molecular Formula | C27H24ClNO3 |
Molecular Weight | 445.9 g/mol |
IUPAC Name | This compound |
Biological Activity
Research indicates that compounds similar to this compound exhibit significant biological activities, including:
- Anticancer Properties : Studies have suggested that compounds with similar structures can inhibit the proliferation of cancer cells. For example, derivatives containing benzofuran rings have shown promise in targeting specific cancer cell lines.
- Neuroprotective Effects : Some benzofuran derivatives have been reported to provide neuroprotection against neurotoxicity induced by amyloid-beta (Aβ) aggregates, which are implicated in Alzheimer's disease. In vitro studies demonstrated that certain derivatives could inhibit Aβ42 aggregation, suggesting potential therapeutic applications for neurodegenerative diseases .
The mechanism of action for this compound likely involves interaction with specific molecular targets, such as enzymes or receptors involved in disease pathways. This compound may modulate enzyme activity, leading to downstream biological effects that could be beneficial in treating various conditions.
Case Studies
- Inhibition of Aβ42 Aggregation : In a study examining the effects of benzofuran derivatives on Aβ42 aggregation, it was found that certain compounds could significantly inhibit fibrillogenesis. For instance, at a concentration of 25 μM, one derivative exhibited a 41% reduction in Aβ42 aggregation after 24 hours .
- Anticancer Activity : A comparative study on structurally similar compounds revealed that some benzamide derivatives effectively inhibited the growth of several cancer cell lines, demonstrating the potential of these compounds as anticancer agents.
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of structurally similar compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
N-(4-chlorobenzoyl)benzamide | Contains chlorobenzoyl group | Anticancer properties |
5-Methylbenzofuran | Benzofuran backbone | Antimicrobial activity |
2-Aminobenzoic acid | Simple carboxylic acid derivative | Enzyme inhibition |
Properties
IUPAC Name |
4-tert-butyl-N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24ClNO3/c1-16-22-15-21(29-26(31)18-5-9-19(10-6-18)27(2,3)4)13-14-23(22)32-25(16)24(30)17-7-11-20(28)12-8-17/h5-15H,1-4H3,(H,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZELMKUSTZCXOAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)NC(=O)C3=CC=C(C=C3)C(C)(C)C)C(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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